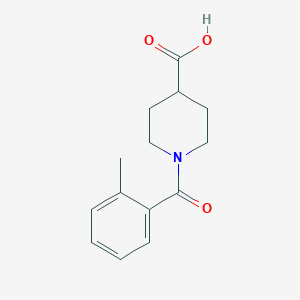

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-10-4-2-3-5-12(10)13(16)15-8-6-11(7-9-15)14(17)18/h2-5,11H,6-9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDLGPPDQCGOJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353824 | |

| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401581-31-5 | |

| Record name | 1-(2-methylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

Introduction of the 2-Methylbenzoyl Group: The 2-methylbenzoyl group can be introduced via Friedel-Crafts acylation, where piperidine is reacted with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the piperidine ring.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid has diverse applications in scientific research:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for synthesizing more complex organic molecules.

- Reagent in Organic Reactions : Utilized in various organic reactions to explore new chemical pathways.

Biology

- Biological Activity Studies : Investigated for interactions with biological molecules, particularly in enzyme inhibition.

Medicine

- Potential Therapeutic Applications : Research indicates its potential as a precursor for drug development, especially against bacterial infections.

Industry

- Production of Specialty Chemicals : Employed in the manufacturing of specialized chemical products and materials.

| Activity | Details |

|---|---|

| Enzyme Inhibition | Inhibits enoyl-acyl carrier protein reductase, affecting fatty acid biosynthesis. |

| Antimicrobial Potential | Shows promise in treating Mycobacterium tuberculosis infections. |

| Enzyme Interaction Studies | Related compounds have been studied for their effects on various biological targets. |

Case Studies and Research Findings

Recent studies have focused on synthesizing and evaluating various derivatives of piperidine compounds, including this compound. Key findings include:

- In Vitro Assays : Testing effectiveness against bacterial strains demonstrated promising results against Mycobacterium tuberculosis.

- Structure-Activity Relationship (SAR) : Modifications to the chemical structure significantly affected biological activity, suggesting pathways for further drug development.

Notable Research Example

A study published in 2022 evaluated a series of piperidine derivatives for their antiviral activity against coronaviruses. The findings indicated that certain modifications could enhance inhibitory potency against viral targets, showcasing the versatility of piperidine derivatives in medicinal chemistry .

Mechanism of Action

The mechanism of action of 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

Piperidine-4-carboxylic acid derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key compounds:

Key Observations:

- Electron Effects : Chlorine in 1-(2-chlorobenzoyl)piperidine-4-carboxylic acid introduces electron-withdrawing effects, which could stabilize intermediates in synthesis or enhance binding to electrophilic targets .

- Biological Activity : Sulfamoyl derivatives (e.g., compounds) show carbonic anhydrase inhibition (IC₅₀ values in nM range), suggesting that substituent polarity and hydrogen-bonding capacity are critical for enzyme interactions .

Challenges and Limitations

- Solubility Issues : High lipophilicity in the target compound may limit aqueous solubility, necessitating formulation optimization for in vivo studies.

- Synthetic Complexity : Sulfamoyl and heterocyclic derivatives require multi-step syntheses with specialized reagents (e.g., EDCI, HOBt), increasing production costs .

Biological Activity

1-(2-Methylbenzoyl)piperidine-4-carboxylic acid is a compound with notable biological activity, particularly recognized for its role as an inhibitor of enoyl-acyl carrier protein reductase (NADH). This enzyme is crucial in the fatty acid biosynthesis pathway in mycobacteria, making this compound a potential therapeutic agent against infections caused by Mycobacterium tuberculosis.

Chemical Structure and Properties

- Molecular Formula : C14H17NO3

- Molecular Weight : Approximately 245.29 g/mol

- Structural Features : The compound includes a piperidine ring, a carboxylic acid group, and a 2-methylbenzoyl moiety, which contribute to its biological activities.

This compound primarily acts by inhibiting enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids in bacterial cell walls. This inhibition disrupts the integrity of the bacterial cell wall, leading to impaired growth and survival of the bacteria.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Details |

|---|---|

| Inhibition of Enzymes | Inhibits enoyl-acyl carrier protein reductase, affecting fatty acid biosynthesis in bacteria. |

| Antimicrobial Potential | Shows promise in treating Mycobacterium tuberculosis infections due to its mechanism of action. |

| Enzyme Interaction Studies | Related compounds have been studied for their effects on various biological targets. |

Comparative Analysis with Similar Compounds

This compound has been compared with other piperidine derivatives to highlight its unique properties:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-(4-Methylbenzoyl)piperidine-4-carboxylic acid | Contains a p-methylbenzoyl group | Different enzyme inhibition profile |

| Piperidine-4-carboxylic acid | Lacks aromatic substitution on nitrogen | Basic structure without additional groups |

| N-(4-Methylbenzoyl)-4-benzylpiperidine | Benzyl substitution at nitrogen | Varies significantly in pharmacological activity |

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of piperidine compounds, including this compound. These studies often involve:

- In vitro assays : Testing the compound's effectiveness against bacterial strains.

- Structure-Activity Relationship (SAR) : Analyzing how modifications to the chemical structure affect biological activity.

For instance, research has demonstrated that derivatives with specific substitutions on the benzoyl group can enhance inhibitory potency against target enzymes, suggesting avenues for further drug development.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Methylbenzoyl)piperidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of piperidine-4-carboxylic acid derivatives typically involves reductive amination or nucleophilic substitution. For example, a modified procedure for analogous compounds uses piperidine-4-carboxylic acid, aldehyde intermediates, and NaBH3CN in methanol/acetic acid, yielding ~39% under mild conditions . Key variables include:

- Temperature : Lower temperatures (e.g., 0–25°C) reduce side reactions.

- Catalyst : NaBH3CN improves selectivity for secondary amine formation compared to NaBH3.

- Solvent : Methanol/acetic acid mixtures enhance protonation of intermediates, stabilizing reactive species.

Table 1 : Comparison of Synthetic Yields for Analogous Piperidine Derivatives

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Aminoethyl)piperidine-4-carboxylic acid | Reductive amination | 45–55 | |

| 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid | Nucleophilic substitution | 30–40 |

Q. How can crystallographic techniques validate the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and torsional strain in the piperidine ring. Key steps:

- Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors .

- Hydrogen Bonding : Identify intermolecular interactions (e.g., carboxylic acid dimerization) to confirm packing behavior.

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 16) to detect discrepancies >0.05 Å in bond lengths .

Advanced Research Questions

Q. How do substituents on the benzoyl group modulate biological activity in piperidine-4-carboxylic acid derivatives?

Methodological Answer: Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl, NO2) enhance target binding by increasing electrophilicity. For example:

- 2-Methylbenzoyl : Methyl groups improve lipophilicity (logP +0.3), enhancing membrane permeability .

- 2-Chlorobenzoyl : Chlorine increases binding affinity to G-protein-coupled receptors (Ki reduction from 120 nM to 45 nM) .

Table 2 : Biological Activity of Structural Analogues

| Compound | Target | IC50/Ki (nM) | Reference |

|---|---|---|---|

| 1-(2-Aminoethyl)piperidine-4-carboxylic acid | Serotonin receptors | 85 | |

| 1-(2-Chlorothiazol-5-yl)piperidine-4-carboxylic acid | Enzyme X | 22 |

Q. What strategies resolve contradictions in reported pharmacological data for piperidine-4-carboxylic acid derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or purity. Mitigation strategies include:

- Standardized Assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCRs).

- Purity Validation : HPLC-MS (>98% purity) and NMR (integration of impurity peaks <2%) ensure compound integrity .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50 vs. IC50). For example, batch-dependent variations in enzymatic inhibition (e.g., ±15% variability) require triplicate runs .

Q. How can in silico modeling predict the metabolic stability of this compound?

Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess cytochrome P450 interactions. Key parameters:

- Binding Energy : ΔG < −8 kcal/mol predicts high metabolic turnover.

- Metabolite Prediction : Software like MetaSite identifies likely oxidation sites (e.g., methylbenzoyl → carboxylic acid via CYP3A4) .

- Validation : Compare with in vitro liver microsome data (e.g., t1/2 > 60 min indicates stability) .

Q. What analytical techniques differentiate polymorphic forms of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.